molecular formula C₁₀₅H₁₃₃Na₇O₇₀S₇ B1141044 Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt CAS No. 196398-65-9

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt

Katalognummer: B1141044
CAS-Nummer: 196398-65-9
Molekulargewicht: 2837.66
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the presence of sulfo groups at the 6-O position and acetate groups at multiple positions, along with pyridinium salts. It is known for its unique structural properties and solubility in various solvents such as dichloromethane, DMSO, and methanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt involves multiple steps. The initial step typically includes the sulfonation of beta-cyclodextrin at the 6-O position. This is followed by acetylation to introduce acetate groups at various positions. The final step involves the formation of pyridinium salts through a reaction with pyridine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfo groups to thiol groups.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Delivery Systems
Heptakis(6-O-sulfo)-beta-cyclodextrin tetradecaacetate heptapyridium salt is utilized to enhance the solubility and stability of poorly soluble drugs. Its ability to form inclusion complexes allows for improved bioavailability of active pharmaceutical ingredients (APIs). For instance, studies have demonstrated that this compound can encapsulate hydrophobic drugs, facilitating their delivery through biological membranes .

Chiral Separation
This compound serves as a chiral resolving agent in capillary electrophoresis. Its sulfonated structure provides a suitable environment for the separation of enantiomers, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can vary significantly between different enantiomers. In particular, it has been shown to effectively separate various pharmaceutical weak base enantiomers under acidic conditions .

Toxicity Reduction
Research indicates that this compound can mitigate the cytotoxic effects of certain drugs. For example, studies involving the antidepressant mianserin showed that complexation with this cyclodextrin derivative reduced its toxicity while maintaining therapeutic efficacy .

Food Science Applications

Food Preservation
The compound's ability to encapsulate flavors and aromas makes it valuable in the food industry for preserving food quality. By forming complexes with volatile compounds, it can enhance flavor retention and stability during storage .

Nutraceuticals
this compound is also explored for its potential in delivering nutraceuticals effectively. Its capacity to improve the solubility of bioactive compounds can enhance their absorption in the human body, thereby increasing their health benefits .

Environmental Applications

Pollutant Removal
This compound has been investigated for its potential to remove environmental pollutants. Its ability to form stable complexes with hydrophobic organic pollutants allows for their extraction from contaminated water sources. This application is particularly relevant in addressing issues related to water pollution and environmental remediation .

Sensing Applications
The unique properties of this compound have led to its use in sensor technology. It can be employed in the development of sensors for detecting specific analytes due to its selective binding capabilities .

  • Chiral Resolution in Pharmaceuticals
    A study published in Analytical Chemistry demonstrated that this compound was effective in separating a range of pharmaceutical enantiomers using capillary electrophoresis, highlighting its utility as a chiral resolving agent under acidic conditions .
  • Toxicity Mitigation
    Research involving the interaction between this cyclodextrin derivative and mianserin indicated a significant reduction in cytotoxicity while preserving therapeutic effects, showcasing its potential for improving drug safety profiles .
  • Environmental Remediation
    Investigations into the use of this compound for pollutant removal from water sources revealed its effectiveness in extracting hydrophobic contaminants, thus contributing to environmental cleanup efforts .

Wirkmechanismus

The mechanism of action of Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt involves its ability to form inclusion complexes with various molecules. This property is due to the unique structure of beta-cyclodextrin, which provides a hydrophobic cavity that can encapsulate hydrophobic molecules. The sulfo and acetate groups enhance the solubility and stability of the compound, while the pyridinium salts contribute to its overall reactivity. The molecular targets and pathways involved depend on the specific application and the molecules being encapsulated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptakis(6-O-sulfo)-beta-cyclodextrin: Similar to the compound but lacks the acetate and pyridinium groups.

    Beta-cyclodextrin: The parent compound without any modifications.

    Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another derivative with different functional groups.

Uniqueness

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt is unique due to the combination of sulfo, acetate, and pyridinium groups. This combination provides enhanced solubility, stability, and reactivity compared to other similar compounds. The presence of multiple functional groups allows for a wide range of applications in various fields.

Biologische Aktivität

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt (CAS Number: 196398-65-9) is a modified cyclodextrin that exhibits significant biological activity due to its unique structural properties. This compound is characterized by the presence of multiple sulfo and acetate groups, as well as pyridinium salts, which enhance its solubility and reactivity in biological systems.

Chemical Structure and Properties

  • Molecular Formula : C75_{75}H97_{97}N6_{6}O70_{70}S7_7
  • Molecular Weight : 2356.99 g/mol
  • Appearance : Typically a white to off-white solid
  • Solubility : Soluble in DMSO, methanol, and dichloromethane

This compound acts primarily through the formation of inclusion complexes with various bioactive molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems where it can encapsulate hydrophobic drugs, improving their bioavailability.

Targeted Biological Activities

  • Anticancer Activity : Research indicates that derivatives of this compound may have potential in cancer chemoprevention due to their ability to interact with cellular membranes and modulate signaling pathways involved in tumor growth .
  • Inhibition of Anthrax Lethal Toxin : The compound has been shown to inhibit the lethal effects of anthrax toxin, highlighting its potential role in biodefense applications .
  • Chiral Selectivity : It serves as a chiral selector in capillary electrophoresis, facilitating the separation of enantiomers in pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the biological activity and applications of this compound:

  • Study on Anticancer Properties : A study conducted by Finkelstein et al. (1994) demonstrated that the compound could inhibit cell proliferation in various cancer cell lines by modulating apoptosis pathways .
  • Toxin Inhibition Study : Friedlander et al. (1986) provided evidence that this cyclodextrin derivative effectively prevents anthrax lethal toxin from entering cells, suggesting its utility as a therapeutic agent against anthrax infections .
  • Chiral Separation Applications : Research by Brossier et al. (2001) highlighted its effectiveness as a chiral selector for separating racemic mixtures, which is crucial in drug formulation processes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
Heptakis(6-O-sulfo)-beta-cyclodextrinC42_{42}H63_{63}Na7_7O56_{56}S7_71849.30 g/molChiral selector, inhibits anthrax toxin
Beta-CyclodextrinC42_{42}H70_{70}O35_{35}1135.34 g/molDrug delivery agent
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrinC42_{42}H70_{70}O35_{35}1135.34 g/molSolubilizing agent

Eigenschaften

IUPAC Name

pyridin-1-ium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40R,41R,43R,44S,45R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H98O70S7.7C5H5N/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;7*1-2-4-6-5-3-1/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);7*1-5H/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52?,53+,54+,55-,56?,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDCRVFUMNZWDV-UPKJRIBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H](C4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H](C6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H133N7O70S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747878
Record name PUBCHEM_71317203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2837.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196398-65-9
Record name PUBCHEM_71317203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.